
D-Phenylalaninol
Overview
Description
D-Phenylalaninol ((R)-2-amino-3-phenylpropanol) is a chiral amino alcohol derived from D-Phenylalanine via reduction of its carboxylic acid group to a hydroxyl group. Its molecular formula is C₉H₁₃NO (molecular weight: 151.21 g/mol), and it is identified by CAS number 5267-64-1 . It is widely used in pharmaceutical synthesis, particularly as a key intermediate in the production of solriamfetol, a dopamine/norepinephrine reuptake inhibitor (DNRI) for treating excessive daytime sleepiness . Its stereochemistry (R-configuration) plays a critical role in its biological activity and interactions in synthetic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Phenylalaninol can be synthesized through several methods. One common approach involves the reduction of D-phenylalanine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .
Industrial Production Methods: In industrial settings, this compound is often produced through enzymatic processes. One efficient method involves the asymmetric resolution of racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis. This process is carried out in a recirculating packed-bed reactor, achieving high optical purity and productivity .
Chemical Reactions Analysis
Types of Reactions: D-Phenylalaninol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to produce primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF under reflux conditions.
Substitution: SOCl2 in DCM at low temperatures.
Major Products Formed:
Oxidation: Phenylacetaldehyde or phenylacetone.
Reduction: Phenylethylamine.
Substitution: Phenylalanine derivatives with various substituents.
Scientific Research Applications
Medicinal Applications
1. Pain Management and Analgesic Properties
D-Phenylalaninol has been investigated for its analgesic properties. Research suggests that it may play a role in treating chronic pain conditions. A study indicated that D-phenylalanine could be utilized as an adjunct therapy for pain relief, although the efficacy remains debated within the academic community .
2. Central Nervous System Disorders
Compounds related to this compound have shown promise in treating central nervous system disorders. For example, patents have been filed for O-carbamoyl-D-phenylalaninol derivatives as effective therapeutics for epilepsy and muscle spasticity . These compounds potentially modulate neurotransmitter activity, providing therapeutic benefits in conditions like epilepsy.
3. Diabetes Management
this compound is also involved in the synthesis of nateglinide, a medication used to manage type 2 diabetes. The compound acts as an intermediate in the production of this drug, which helps regulate blood sugar levels by stimulating insulin secretion .
Biochemical Applications
1. Enantioselective Sensors
this compound has been utilized in developing chiral sensors for detecting amino acids. A study demonstrated that D-phenylalanine could induce significant changes in the aggregation state of chiral perylene bisimide derivatives, leading to the development of a fluorescence sensor with a detection limit of 64.2 nM . This application highlights the compound's potential in analytical chemistry.
2. Modulation of Amyloid Formation
Recent research indicates that D-phenylalanine can inhibit the self-assembly of L-phenylalanine into amyloid fibrils, which are associated with various neurodegenerative diseases . By preventing fibril formation, D-phenylalanine may provide a therapeutic strategy against conditions like phenylketonuria.
Case Studies and Research Findings
Study | Application | Findings |
---|---|---|
Russell & McCarty (2000) | Pain Management | Suggested use as an adjunct therapy for chronic pain relief. |
Breuer et al. (2004) | Antibiotic Synthesis | D-phenylalanine used as an intermediate for β-lactam antibiotics. |
Tentolouris et al. (2008) | Diabetes Treatment | Involved in the synthesis of nateglinide for type 2 diabetes management. |
Draper et al. (2019) | Chiral Sensors | Developed a fluorescence sensor with a detection limit of 64.2 nM for D-phenylalanine detection. |
Loder et al. (2020) | Amyloid Inhibition | Demonstrated that D-phenylalanine prevents L-phenylalanine fibril formation, potentially useful in neurodegenerative disease treatment. |
Mechanism of Action
The mechanism of action of D-Phenylalaninol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Enantiomeric Comparison: D- vs. L-Phenylalaninol
The enantiomeric pair D- and L-Phenylalaninol exhibit distinct physicochemical and biological behaviors:
This compound’s R-configuration enables specific π-π interactions in chiral recognition systems, while the L-form lacks this capability . Metabolic stability differences highlight its suitability for prolonged therapeutic applications .
Comparison with Other D-Amino Alcohols
This compound belongs to a broader class of D-amino alcohols (e.g., D-Alaninol, D-Valinol) used in peptide synthesis and chiral building blocks. Key distinctions include:
This compound’s phenyl group enhances aromatic interactions in host-guest systems, unlike smaller D-amino alcohols .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
D-Phenylalaninol, an enantiomer of phenylalanine, has garnered attention for its diverse biological activities, particularly in neuropharmacology and metabolic regulation. This article explores its mechanisms of action, therapeutic implications, and relevant case studies that highlight its significance in various biological contexts.
Overview of this compound
This compound is primarily recognized as a non-proteinogenic amino acid derivative of phenylalanine. It has been studied for its potential roles in modulating neurotransmitter systems and influencing metabolic pathways. The compound’s structural similarity to L-phenylalanine allows it to interact with various biological targets, including receptors and enzymes.
- Inhibition of Enkephalinase : this compound acts as an inhibitor of enkephalinase, an enzyme responsible for the breakdown of enkephalins, which are endogenous opioids. By inhibiting this enzyme, this compound can increase levels of enkephalins in the brain, potentially enhancing analgesic effects and improving mood states .
- Dopaminergic Modulation : Research indicates that this compound may influence dopamine release and stabilization within the brain's reward circuitry. Its combination with other compounds like N-acetyl-L-cysteine (NAC) has been proposed to synergistically enhance dopamine homeostasis, which is crucial for treating conditions related to reward deficiency syndrome .
- Amyloid Formation Inhibition : Studies have shown that this compound can inhibit the self-assembly of L-phenylalanine into amyloid fibrils, which are implicated in neurodegenerative diseases such as phenylketonuria (PKU). This property suggests its potential therapeutic utility in preventing amyloid-related toxicity .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- Pain Management : In a study involving rats, this compound was shown to significantly elevate nociceptive thresholds when combined with acetylsalicylic acid. This effect was naloxone-reversible, indicating an opioid-mediated mechanism .
- Alcohol Consumption Reduction : Another research effort demonstrated that the administration of this compound led to decreased alcohol consumption in genetically predisposed mice. This effect was attributed to increased endorphin levels in the brain, suggesting a potential application in treating alcohol use disorders .
- Metabolic Regulation : A recent investigation into the effects of phenylalanine-rich diets on C57BL/6J mice revealed that elevated phenylalanine levels could induce type 2 diabetes (T2D) symptoms through insulin resistance mechanisms. Here, this compound's role as a modulator could be pivotal in understanding metabolic dysregulation linked to amino acid imbalances .
Properties
IUPAC Name |
(2R)-2-amino-3-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVVMTBJNDTZBF-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316779 | |
Record name | D-Phenylalaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5267-64-1 | |
Record name | D-Phenylalaninol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5267-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylalaninol, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Phenylalaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-amino-3-phenylpropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLALANINOL, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6QY3U3O3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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